

common defects in heat-treated EN40B and their solutions

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Compound of Interest

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Technical Support Center: Heat Treatment of EN40B Steel

This technical support center provides troubleshooting guidance for common defects encountered during the heat treatment of **EN40B** (722M24), a chromium-molybdenum nitriding steel. The information is intended for researchers, scientists, and engineering professionals working with this alloy.

Frequently Asked Questions (FAQs)

Q1: What is EN40B steel and why is it heat-treated?

EN40B is a versatile engineering steel known for its high tensile strength, good toughness, and excellent shock resistance.^[1] It is a nitriding steel, meaning it is specifically designed for a surface-hardening process called nitriding, which significantly increases wear resistance.^{[2][3]} Heat treatment, including quenching, tempering, and nitriding, is performed to develop the optimal mechanical properties for demanding applications such as gears, crankshafts, and high-strength fasteners.^[4]

Q2: What are the most common defects observed after heat-treating EN40B?

Common defects are similar to those in other alloy steels and can be broadly categorized as:

- Dimensional and Shape Inaccuracies: Distortion and warping.[5][6]
- Mechanical Property Failures: Low hardness, soft spots, brittleness, and quench cracks.[7]
- Surface Imperfections: Oxidation, decarburization, and surface cracking, particularly after nitriding.[5]

Troubleshooting Guides

Issue 1: Distortion and Warping

Q: My **EN40B** component is distorted after quenching and tempering. What are the likely causes and solutions?

A: Distortion is a change in the size or shape of a component, often caused by thermal stresses and phase transformations during heat treatment.[5][6]

Common Causes:

- Non-uniform Heating/Cooling: The most common cause. If one section of the part heats or cools faster than another, internal stresses are created, leading to distortion.[6][8] This is especially true for components with complex geometries or varying cross-sections.
- Relief of Residual Stresses: Stresses from prior manufacturing steps (e.g., machining) can be released during heating, causing the part to warp.[5]
- Improper Support: Incorrectly supporting the component in the furnace can lead to sagging or bending at high temperatures.[8]
- Aggressive Quenching: A very rapid or uneven quench can introduce significant thermal shock.[9]

Solutions:

- Controlled Heating: Employ preheating or use slower heating rates to allow the temperature to equalize throughout the component, especially for complex shapes.[10]

- **Quenching Control:** Use a less severe quenching medium (e.g., oil instead of water) or a controlled method like high-pressure gas quenching (HPGQ) for more uniform cooling.[\[9\]](#)[\[11\]](#) Ensure proper agitation of the quench medium to break up vapor blankets that cause uneven cooling.
- **Fixturing:** Use appropriate fixtures to support the component during heat treatment and minimize gravitational effects. Press quenching can be used to mechanically restrain parts during cooling.[\[9\]](#)
- **Stress Relieving:** Perform a stress-relieving cycle after rough machining and before the final hardening process.

Issue 2: Low Hardness or Soft Spots

Q: After hardening and tempering, the measured hardness of my **EN40B** component is below the specification. Why did this happen?

A: Achieving the correct hardness is critical and failure to do so often points to issues in the heating or cooling stages of the process.[\[5\]](#)

Common Causes:

- **Incorrect Austenitizing Temperature:** If the temperature is too low, the steel will not fully transform to austenite, resulting in a mixed microstructure of ferrite and martensite after quenching, which lowers hardness.[\[12\]](#)
- **Insufficient Soak Time:** The component must be held at the austenitizing temperature long enough for the carbon and alloying elements to dissolve uniformly. A common rule of thumb is one hour per inch of thickness.[\[7\]](#)[\[12\]](#)
- **Slow Quench Rate ("Slack Quenching"):** The cooling rate was not fast enough to prevent the formation of softer microstructures like pearlite or bainite instead of martensite.[\[5\]](#) This can be due to an inadequate quenching medium or issues with agitation.
- **Surface Decarburization:** Loss of carbon from the surface of the steel, which can occur if the furnace atmosphere is not properly controlled. This results in a soft surface layer.[\[5\]](#)[\[6\]](#)

- **Retained Austenite:** If the quenching temperature is too high, an excessive amount of austenite may be retained at room temperature, which is softer than martensite.

Solutions:

- **Verify Furnace Parameters:** Calibrate furnace temperature controllers and ensure the correct austenitizing temperature and soak time are used for **EN40B** (typically 880-910°C for hardening).[2]
- **Optimize Quenching:** Ensure the quenching medium is at the correct temperature and is adequately agitated. For **EN40B**, oil quenching is common.[2]
- **Protective Atmosphere:** Use a controlled furnace atmosphere (e.g., inert gas or vacuum) to prevent decarburization.[6]
- **Material Certification:** Always check the material certificate to ensure you have the correct grade (**EN40B**) and that its chemical composition meets the required specifications for hardenability.[12]

Issue 3: Brittleness and Cracking

Q: My **EN40B** component cracked during quenching, or it is excessively brittle after tempering. What are the causes and how can I prevent this?

A: Cracking is the most severe type of heat treatment defect. Brittleness can also lead to premature failure in service.

Common Causes of Quench Cracking:

- **High Internal Stresses:** Cracking occurs when internal stresses from the combination of thermal shock and the volume expansion during martensite formation exceed the material's tensile strength.[5]
- **Sharp Corners and Notches:** Stress concentrations at sharp internal corners, keyways, or sudden changes in section thickness can act as initiation sites for cracks.[5]
- **Overly Aggressive Quench:** Using too severe a quench medium (e.g., water for an oil-hardening steel) dramatically increases thermal stresses.[13]

Common Causes of Brittleness:

- **Improper Tempering:** Tempering is crucial for reducing the brittleness of as-quenched martensite. If the tempering step is missed, or the temperature is too low or the time too short, the component will remain brittle.[5][14]
- **Temper Brittleness:** This is a specific phenomenon in some alloy steels, including those with chromium and manganese, where slow cooling after tempering in a critical temperature range (approx. 400-600°C) can cause a reduction in toughness due to the segregation of impurity elements to grain boundaries.[15][16]

Solutions:

- **Design Considerations:** Avoid sharp internal corners and drastic changes in cross-section in the component design. Use generous fillets and radii where possible.
- **Controlled Quenching:** Use the recommended quenching medium (oil for **EN40B**).[2] Consider interrupted quenching techniques like martempering to reduce thermal gradients before the martensitic transformation begins.[17]
- **Timely Tempering:** Temper the component as soon as possible after it has cooled to room temperature from quenching to relieve internal stresses.[18]
- **Proper Tempering Procedure:** Select the correct tempering temperature based on the final required hardness and toughness. For **EN40B**, this is typically between 570-700°C.[2] To avoid temper brittleness, cool the part rapidly (e.g., by oil or water quench) after tempering at temperatures above 600°C.[16]

Issue 4: Nitriding Defects

Q: I'm observing a brittle "white layer" and surface cracking on my **EN40B** component after nitriding. How can this be controlled?

A: While nitriding imparts a very hard, wear-resistant surface with minimal distortion, improper control can lead to defects.[2]

Common Causes:

- **Excessive White Layer:** The "white layer" is a compound layer of iron nitrides (ϵ -Fe₃N and γ' -Fe₄N) on the surface. While a thin layer is desirable, an excessively thick and brittle white layer can be prone to spalling or cracking.^[19] This is often caused by a nitriding potential that is too high for the temperature and time used.
- **Surface Cracking:** High nitrogen activity or high nitriding temperatures (>570°C) can increase the kinetics of the process, potentially leading to surface cracking.^{[19][20]} Pre-existing surface defects or high residual stresses can also contribute.
- **Grain Boundary Nitride Precipitation:** Precipitation of chromium nitrides (CrN) within the steel provides the high hardness. However, excessive precipitation at grain boundaries can lead to embrittlement.^{[19][21]}

Solutions:

- **Control Nitriding Parameters:** Carefully control the gas mixture (nitriding potential), temperature, and time to achieve the desired case depth and microstructure. Lowering the nitriding potential can reduce the thickness of the white layer.^[19]
- **Optimal Temperature:** Nitriding is a relatively low-temperature process. For **EN40B**, temperatures between 470°C and 570°C are common. Lower temperatures tend to produce higher surface hardness but shallower cases.^[19]
- **Proper Surface Preparation:** Ensure the component surface is clean, free of contaminants, and has been properly stress-relieved before nitriding.
- **Two-Stage Nitriding:** A common industrial practice is to use a two-stage process. The first stage uses a higher nitriding potential to initiate the white layer, and the second stage uses a lower potential to allow nitrogen to diffuse deeper into the case, controlling the white layer thickness.

Quantitative Data Summary

Table 1: Typical Mechanical Properties of **EN40B** (Hardened and Tempered)

Condition	Tensile Strength (N/mm ²)	Yield Strength (N/mm ²)	Hardness (Brinell)
S	775 - 925	585	223 - 277
T	850 - 1000	680	248 - 302
U	925 - 1075	755	269 - 331

Data sourced from multiple suppliers and reflects typical values.[\[3\]](#)[\[22\]](#)

Table 2: Recommended Heat Treatment Temperatures for **EN40B**

Process	Temperature Range (°C)	Notes
Annealing	680 - 700	Heat slowly and cool in the furnace.
Hardening	880 - 910	Quench in oil or polymer after adequate soaking.
Tempering	570 - 700	Select temperature based on desired final properties.
Nitriding	470 - 570	Temperature affects the trade-off between surface hardness and case depth.

Data sourced from supplier specifications.[\[2\]](#)

Experimental Protocols

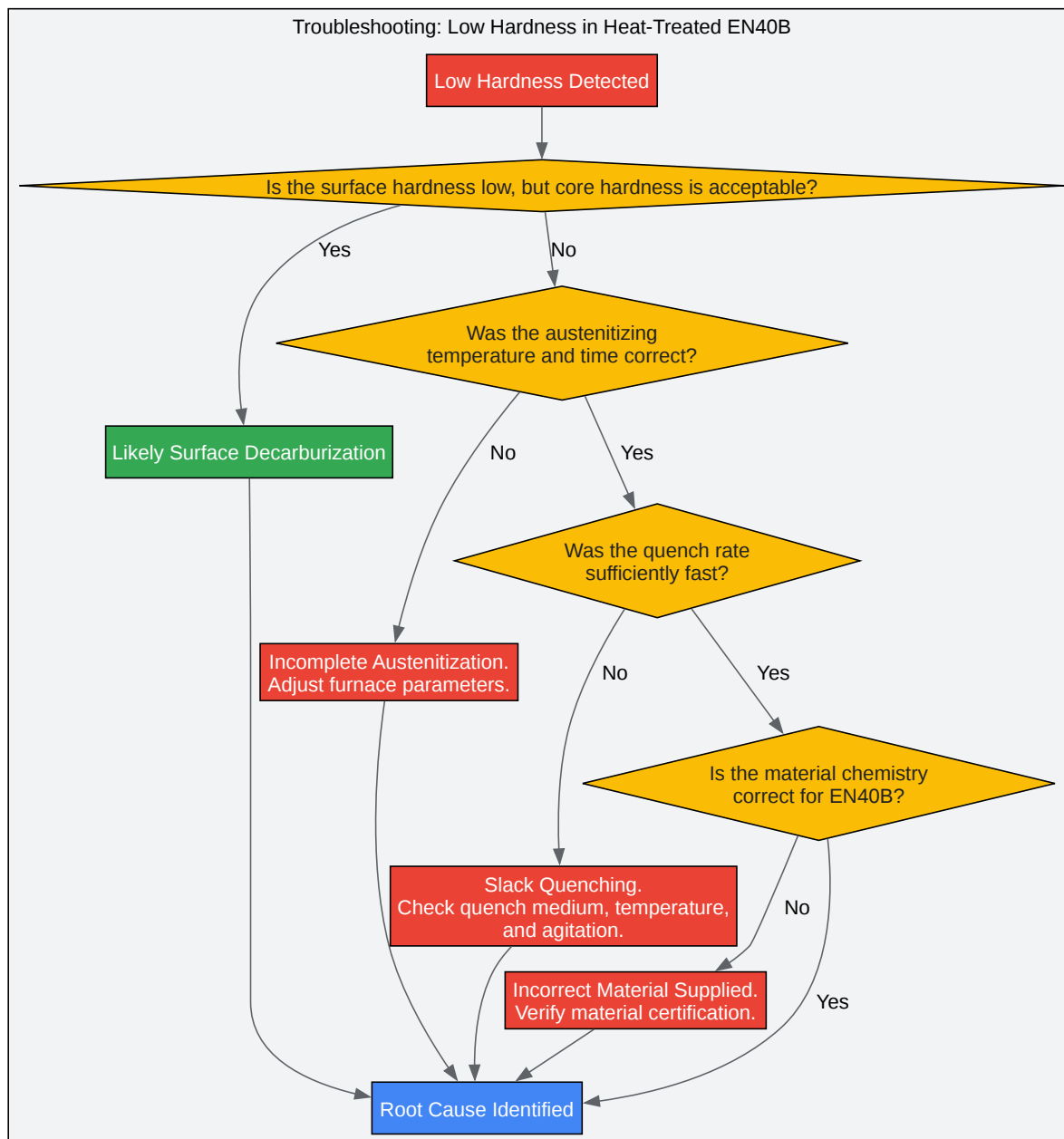
Protocol 1: Investigation of Low Hardness

- Hardness Testing:
 - Perform Rockwell C (HRC) or Vickers (HV) hardness tests on the surface of the component at multiple locations to confirm the low reading and check for uniformity.

- If surface hardness is low, grind away a small layer (e.g., 0.5 mm) and re-test to check for decarburization. A significant increase in hardness below the surface indicates decarburization.
- Microstructural Analysis:
 - Cut a cross-section from a sample or a scrapped part.
 - Mount, grind, and polish the sample to a mirror finish using standard metallographic procedures.
 - Etch the sample with a 2% Nital solution (2% nitric acid in ethanol).
 - Examine the microstructure under an optical microscope. Look for:
 - Untempered Martensite: A fine, needle-like structure (expected in a properly quenched part).
 - Non-Martensitic Products: Presence of pearlite (lamellar structure) or bainite indicates a slow quench.[\[18\]](#)
 - Insoluble Ferrite: Bright, blocky areas indicating the austenitizing temperature was too low.[\[18\]](#)
 - Retained Austenite: Appears as white, featureless areas between martensite needles.
- Chemical Analysis:
 - Use Optical Emission Spectrometry (OES) or X-ray Fluorescence (XRF) to verify the chemical composition of the material against the **EN40B** specification to rule out incorrect material supply.

Visualizations

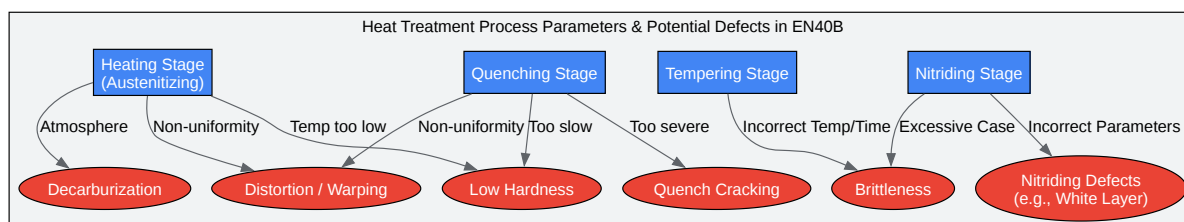
Troubleshooting Workflow



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Caption: Troubleshooting workflow for low hardness in **EN40B**.

Process-Defect Relationship Diagram



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